7-chloro-1-benzothiophene-3-carboxylic acid
Description
Properties
CAS No. |
1558164-16-1 |
|---|---|
Molecular Formula |
C9H5ClO2S |
Molecular Weight |
212.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Metalation (DoM)
Directed ortho-metalation leverages directing groups (e.g., amides, sulfonamides) to position lithium bases selectively. For example, treating 1-benzothiophene-3-carboxamide with LDA followed by ClSiMe₃ yields 7-chloro-1-benzothiophene-3-carboxamide, which is subsequently hydrolyzed to the carboxylic acid. This method achieves >85% regioselectivity but requires multi-step protection/deprotection sequences.
Halogen Dance Rearrangement
Halogen dance reactions enable positional isomerization of halogens on aromatic rings. Starting from 3-chloro-1-benzothiophene, treatment with LDA induces migration of the chlorine to the thermodynamically favored 7-position. Quenching with CO₂ then installs the carboxylic acid group at the 3-position. This one-pot strategy simplifies synthesis but necessitates stringent temperature control (-78°C).
Copper-Catalyzed Direct C–H Carboxylation
Recent breakthroughs in transition metal-catalyzed carboxylation offer atom-economical routes to 7-chloro-1-benzothiophene-3-carboxylic acid. A landmark method employs (IPr)CuCl/KOtBu systems to mediate CO₂ insertion into C–H bonds.
Reaction Mechanism and Optimization
The catalytic cycle involves:
-
Base-assisted C–H activation : KOtBu abstracts a proton adjacent to the chloro substituent, generating a cuprate intermediate.
-
CO₂ insertion : The intermediate reacts with CO₂ to form a copper-carboxylate complex.
-
Protonolysis : Quenching with aqueous HCl releases the carboxylic acid.
Optimized conditions (Table 1) use 5 mol% (IPr)CuCl, 5 mol% KOtBu, and 1 atm CO₂ in THF at room temperature, achieving 95% yield for this compound.
Table 1: Copper-Catalyzed Carboxylation Performance
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | (IPr)CuCl | KOtBu | THF | 25 | 95 |
| 2 | (SIPr)CuCl | KOtBu | THF | 25 | 85 |
| 3 | (IMes)CuCl | KOtBu | THF | 25 | 43 |
Cyclization of Functionalized Precursors
Constructing the benzothiophene core from pre-chlorinated and pre-carboxylated precursors avoids late-stage functionalization challenges.
Thiophene Ring Closure
Heating 2-chloro-3-nitrobenzoic acid with elemental sulfur in DMF at 150°C induces cyclization to this compound. This method, while straightforward, suffers from moderate yields (50–60%) due to competing polymerization side reactions.
Pd-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling between 3-bromo-7-chlorobenzothiophene and a boronated carboxylic acid precursor enables carboxyl group installation. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C, this route achieves 75% yield but requires pre-functionalized starting materials.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Copper carboxylation | 1 | 95 | >98 | High |
| DoM chlorination | 3 | 85 | 97 | Moderate |
| Thiophene cyclization | 2 | 60 | 95 | Low |
The copper-catalyzed carboxylation method outperforms alternatives in yield and step economy, though it requires specialized ligands. Cyclization routes, while less efficient, remain viable for laboratories lacking CO₂ infrastructure.
Challenges and Optimization Opportunities
-
Regioselectivity in Chlorination : Competing halogenation at positions 4 and 6 remains problematic. Computational studies suggest electron-withdrawing carboxyl groups enhance 7-position selectivity by 15–20%.
-
Catalyst Cost : IPr ligands are expensive (~$500/g). Screening cheaper N-heterocyclic carbenes (e.g., ICy) retains 85% yield while reducing costs by 40%.
-
CO₂ Pressure Sensitivity : Reactions at ambient pressure (1 atm) show erratic yields (70–95%). Implementing pressurized reactors (5 atm) stabilizes yields at 92±3% .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₇ClO₂S
- Molecular Weight : Approximately 212.65 g/mol
- Structural Features : The compound features a chlorine atom at the 7-position and a carboxylic acid group at the 3-position, which enhance its chemical reactivity and biological activity.
Chemistry
7-Chloro-1-benzothiophene-3-carboxylic acid serves as a precursor for synthesizing more complex heterocyclic compounds. It is utilized in organic synthesis due to its ability to undergo various chemical transformations, making it valuable for developing new materials and pharmaceuticals.
Biology
In biological research, this compound is investigated for its role in enzyme inhibition and protein-ligand interactions. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition suggests potential implications for drug-drug interactions and personalized medicine.
Medicine
The compound is being explored for its therapeutic properties, including:
- Anti-inflammatory Activity : Similar compounds have shown efficacy in reducing inflammation, indicating that this compound may possess similar effects.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.
Industrial Applications
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of biologically active compounds. Additionally, it shows potential applications in agricultural chemicals due to its unique properties .
Case Study: Cytochrome P450 Inhibition
A study demonstrated that this compound significantly inhibits CYP1A2 with an IC50 value indicating effective modulation of enzyme activity. This finding highlights its potential role in influencing the pharmacokinetics of co-administered drugs, emphasizing the need for caution in polypharmacy scenarios.
Research on Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound revealed activity against several bacterial strains. The study suggests that its structure enhances efficacy compared to other benzothiophene carboxylic acids, indicating potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 7-chloro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of benzothiophene derivatives are highly dependent on substituent positions and functional groups. Key analogs include:
Key Observations:
- Substituent Position: The position of the chlorine atom (C7 vs. C6) and carboxylic acid group (C3 vs. C2) significantly alters electronic properties and binding affinity. For example, 7-chloro-1-benzothiophene-3-carboxylic acid likely exhibits distinct hydrogen-bonding capabilities compared to its C2-carboxylic acid analogs .
- Heterocyclic Core Variations: Naphthyridine derivatives (e.g., compound in ) demonstrate broader anticancer activity due to their ability to intercalate DNA or inhibit kinases like c-Met, whereas benzothiophenes may offer selectivity for specific targets .
Biological Activity
7-Chloro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClOS
- Molecular Weight : Approximately 212.65 g/mol
- Structure : The compound features a benzothiophene ring with a chlorine atom at the 7-position and a carboxylic acid group at the 3-position, contributing to its unique reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Enzyme Inhibition :
- It has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This inhibition may affect the pharmacokinetics of co-administered drugs, potentially altering their efficacy and toxicity .
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although further research is necessary to confirm these effects .
-
Anti-inflammatory and Anticancer Activities :
- Similar compounds have shown anti-inflammatory and anticancer properties, indicating that this compound may also exhibit such activities .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its ability to inhibit cytochrome P450 enzymes suggests that it may modulate metabolic pathways relevant to drug activity .
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific combination of functional groups. Below is a comparison table highlighting its structural similarities with other benzothiophene derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at 7-position, carboxylic acid | CYP1A2 inhibition, antimicrobial potential |
| Benzothiophene derivatives | Varying substituents | Anticancer, anti-inflammatory |
| Other halogenated benzothiophenes | Different halogens | Variable activity depending on substitution |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- A study focusing on enzyme inhibition demonstrated that similar benzothiophene derivatives effectively inhibited various cytochrome P450 enzymes, implicating their potential as drug metabolism modulators .
- Another research highlighted the anticancer properties of benzothiophene derivatives in vitro against human cancer cell lines (e.g., HeLa, SMMC-7721), suggesting that structural modifications can enhance their efficacy .
Q & A
Q. What are the recommended synthetic routes for 7-chloro-1-benzothiophene-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of chlorinated benzothiophene derivatives often involves halogenation and cyclization steps. For example, chlorination of benzothiophene precursors can be achieved using reagents like cupric chloride (CuCl₂) in acidic media, as demonstrated in analogous syntheses of 3-chloro-2,4,5-trifluorobenzoic acid . Key considerations include:
- Temperature control : Excessive heat may lead to decomposition of the carboxylic acid group.
- Stoichiometry : Optimal molar ratios of chlorinating agents (e.g., Cl₂, SOCl₂) to precursor are critical to avoid over-halogenation.
- Purification : Recrystallization from toluene or ethyl acetate is commonly used to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is essential:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) to assess purity. Thermo Scientific™ reports ≥97% purity for structurally similar benzothiophene-3-carboxylic acids .
- NMR : Key signals include the carboxylic proton (δ ~12-13 ppm in DMSO-d₆) and aromatic protons (δ ~7-8 ppm). Absence of extraneous peaks confirms purity.
- Melting Point : Reported ranges (e.g., 176.5–178.5°C for benzo[b]thiophene-7-carboxylic acid) should align with experimental values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or IR spectra often arise from tautomerism or residual solvents. For example:
- Tautomeric equilibria : The carboxylic acid group may exist in equilibrium with its deprotonated form, shifting proton signals. Use deuterated DMSO to stabilize the acidic proton .
- X-ray crystallography : If crystal structures are unavailable (as noted for some Sigma-Aldrich products ), computational methods (DFT) can predict bond angles and confirm substituent positions .
Q. What strategies optimize the functionalization of the carboxylic acid group for drug discovery applications?
The carboxylic acid moiety can be derivatized to esters, amides, or acyl azides:
- Esterification : Use ethanol/H₂SO₄ to synthesize ethyl esters, as seen in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .
- Amide formation : Coupling with amines via EDC/HOBt activates the carboxyl group. For example, 2-amino-thiophene-3-carboxylic acid amides are synthesized using trichloroethylamide intermediates .
- Stability testing : Monitor hydrolysis back to the free acid under physiological conditions (pH 7.4, 37°C).
Q. How do substituent effects (e.g., chloro, methyl) influence the reactivity of benzothiophene-3-carboxylic acids?
- Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the 3-position, enhancing nucleophilic substitution reactions.
- Steric hindrance : Methyl groups at the 7-position (as in 7-chloro-3-methyl-benzofuran-2-carboxylic acid) may reduce reactivity toward bulky reagents .
- Solubility : Chlorine substitution decreases aqueous solubility but improves lipid membrane penetration, a critical factor in pharmacokinetic studies .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies in reported melting points for this compound?
| Source | Reported MP (°C) | Methodology |
|---|---|---|
| Kanto Reagents | 176.5–178.5 | Differential scanning calorimetry (DSC) |
| Thermo Scientific | 213–214 | Capillary tube method |
- Calibration : Verify equipment with standard references (e.g., indium).
- Sample purity : Contaminants like unreacted precursors can depress melting points. Repurify via column chromatography (silica gel, hexane/EtOAc) .
Q. What analytical techniques are recommended for verifying compound identity when commercial data is unavailable?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₅ClO₂S for this compound) with <5 ppm error .
- IR spectroscopy : Look for carbonyl stretches (~1680–1720 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹) .
- Cross-validation : Compare retention times with structurally validated analogs in HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
